molecular formula C8H5Br2ClO2 B12099572 Methyl 3,5-dibromo-2-chlorobenzoate

Methyl 3,5-dibromo-2-chlorobenzoate

Cat. No.: B12099572
M. Wt: 328.38 g/mol
InChI Key: IEFLXDSBEPOEKY-UHFFFAOYSA-N
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Description

Methyl 3,5-dibromo-2-chlorobenzoate is an organic compound with the molecular formula C8H5Br2ClO2 It is a derivative of benzoic acid, where the benzene ring is substituted with two bromine atoms at the 3 and 5 positions, a chlorine atom at the 2 position, and a methyl ester group at the carboxyl position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3,5-dibromo-2-chlorobenzoate typically involves the bromination of methyl 2-chlorobenzoate. The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually conducted in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) under controlled temperature conditions to ensure selective bromination at the 3 and 5 positions.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems may be employed to maintain consistent reaction parameters. The use of automated systems for reagent addition and temperature control helps in achieving high efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: Methyl 3,5-dibromo-2-chlorobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form methyl 3,5-dibromo-2-chlorobenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidative reactions can convert the methyl ester group to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products:

    Nucleophilic Substitution: Substituted derivatives like methyl 3,5-diamino-2-chlorobenzoate.

    Reduction: Methyl 3,5-dibromo-2-chlorobenzyl alcohol.

    Oxidation: 3,5-dibromo-2-chlorobenzoic acid.

Scientific Research Applications

Methyl 3,5-dibromo-2-chlorobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 3,5-dibromo-2-chlorobenzoate depends on its application. In medicinal chemistry, its biological activity may involve interactions with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The presence of halogen atoms can enhance its binding affinity to target proteins, thereby modulating their function.

Comparison with Similar Compounds

Methyl 3,5-dibromo-2-chlorobenzoate can be compared with other halogenated benzoates, such as:

    Methyl 3,5-dibromo-4-chlorobenzoate: Similar structure but with a different substitution pattern, leading to distinct chemical properties and reactivity.

    Methyl 2,4,6-tribromobenzoate: Contains three bromine atoms, which may result in different steric and electronic effects.

    Methyl 3,5-dichloro-2-bromobenzoate: Another halogenated derivative with varied reactivity due to the presence of chlorine atoms.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and reactivity, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C8H5Br2ClO2

Molecular Weight

328.38 g/mol

IUPAC Name

methyl 3,5-dibromo-2-chlorobenzoate

InChI

InChI=1S/C8H5Br2ClO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3

InChI Key

IEFLXDSBEPOEKY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)Br)Cl

Origin of Product

United States

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